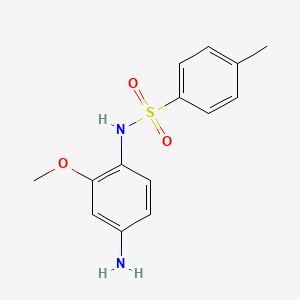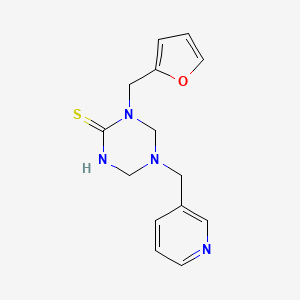![molecular formula C20H19ClN2 B5867141 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a chemical compound commonly known as ACPD. It is a potent and selective antagonist of metabotropic glutamate receptors (mGluRs) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
ACPD is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile. These receptors are involved in the regulation of synaptic transmission and plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders. ACPD binds to the orthosteric site of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile and inhibits their activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in the release of neurotransmitters, leading to the observed neuroprotective, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
ACPD has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to inhibit the activation of microglia and astrocytes, leading to a decrease in neuroinflammation. ACPD has also been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, leading to the observed analgesic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
ACPD has several advantages for lab experiments. It is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. ACPD is also relatively easy to synthesize and can be obtained in high yields. However, ACPD has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods. Additionally, ACPD can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of ACPD. One potential avenue of research is the development of more potent and selective mGluR antagonists based on the structure of ACPD. Another area of research is the investigation of the potential therapeutic applications of ACPD in various neurological and psychiatric disorders. Additionally, the development of new methods for the delivery of ACPD and the study of its pharmacokinetics and pharmacodynamics could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, ACPD is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile that has been extensively studied for its potential therapeutic applications. Its neuroprotective, analgesic, and anticonvulsant effects make it a promising candidate for the treatment of various neurological and psychiatric disorders. While ACPD has some limitations for lab experiments, its relatively easy synthesis and potent activity make it a useful tool for studying the role of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile in various physiological and pathological processes. Further research is needed to fully understand the potential of ACPD as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ACPD involves the reaction of 3-bromo-4-(1-pyrrolidinyl)toluene with 3-chlorophenylacetonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with methylmagnesium bromide to yield ACPD. The synthesis of ACPD is relatively straightforward, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
ACPD has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ACPD has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy. Additionally, ACPD has been studied for its potential use in the treatment of addiction and psychiatric disorders.
Propriétés
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c1-15-11-16(7-8-20(15)23-9-2-3-10-23)12-18(14-22)17-5-4-6-19(21)13-17/h4-8,11-13H,2-3,9-10H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDFRMDTVXWCP-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC(=CC=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)

